molecular formula C16H19N5O2S B2424987 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903136-61-7

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2424987
CAS No.: 1903136-61-7
M. Wt: 345.42
InChI Key: OTUIEYSMOFNBCA-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a polyheterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and technology. This compound is characterized by the presence of a morpholine ring, a thiophene moiety, and a pyrrolo[3,4-d]pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multicomponent reactions (MCRs). One common approach is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs, such as high efficiency, atom economy, and selectivity, make them suitable for large-scale synthesis. The use of microwave-dielectric heating and Lewis acid catalysts can be adapted for industrial applications to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolo[3,4-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The morpholine ring and thiophene moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring or thiophene moiety.

Scientific Research Applications

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a ligand in metal complexes, it can inhibit enzymatic reactions by chelating metal ions, thereby altering the activity of the enzyme. This compound’s anticancer activity is attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific combination of a morpholine ring, thiophene moiety, and pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-16(18-9-13-2-1-7-24-13)21-10-12-8-17-15(19-14(12)11-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUIEYSMOFNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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